molecular formula C15H22BrF9 B3040524 15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane CAS No. 213207-95-5

15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane

Cat. No. B3040524
M. Wt: 453.22 g/mol
InChI Key: HIEQJDKWJZYMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane, also known as 1-bromo-11-(nonafluorobutyl)undecane, is a chemical compound . It is also referred to by its CAS number, 213207-95-5 .


Molecular Structure Analysis

The molecular structure of 15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane is complex, with a bromine atom attached to a long carbon chain that also includes nine fluorine atoms . The exact structure could not be retrieved from the available sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane, such as its molecular weight, density, boiling point, and melting point, are not specified in the available sources .

properties

IUPAC Name

15-bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrF9/c16-11-9-7-5-3-1-2-4-6-8-10-12(17,18)13(19,20)14(21,22)15(23,24)25/h1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEQJDKWJZYMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrF9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30895209
Record name 15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane

CAS RN

213207-95-5
Record name 15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 19.52 g of CF3(CF2)3(CH2)10CH2OH and 200 mL of 48 weight percent aqueous hydrobromic acid was slowly added 20 mL of concentrated sulfuric acid. The reaction mixture was heated at 100° C. for 24 hr, and poured into 1 liter of water. The mixture was extracted with hexanes, and the combined organic phases were washed with saturated aqueous sodium bicarbonate and dried over anhydrous magnesium sulfate. The solution was concentrated to an amber liquid, which was eluted through 3 inches of silica with hexanes. Concentration of the eluent yielded a light amber liquid, and bulb-to-bulb distillation gave 19.82 g of CF3(CF2)3(CH2)10CH2Br as a clear, colorless liquid, b.p. 120-170° C. at 0.06 torr (8 Pa).
Quantity
19.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane
Reactant of Route 2
Reactant of Route 2
15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane
Reactant of Route 3
Reactant of Route 3
15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane
Reactant of Route 4
15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane
Reactant of Route 5
Reactant of Route 5
15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane
Reactant of Route 6
Reactant of Route 6
15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.